

# physicochemical properties of 6-Chloro-2-methoxynicotinonitrile

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## Compound of Interest

Compound Name: 6-Chloro-2-methoxynicotinonitrile

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An In-Depth Technical Guide to the Physicochemical Properties of **6-Chloro-2-methoxynicotinonitrile**

## Executive Summary

**6-Chloro-2-methoxynicotinonitrile** is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern medicinal chemistry and drug discovery. Its unique arrangement of a reactive chloro group, an electron-donating methoxy group, and an electron-withdrawing nitrile group on a heteroaromatic scaffold provides a rich platform for synthetic diversification. The chloro atom at the 6-position is particularly activated towards nucleophilic aromatic substitution, making it a key handle for introducing molecular complexity. [1] This guide offers a comprehensive analysis of the core physicochemical properties, spectroscopic profile, reactivity, and analytical characterization of **6-Chloro-2-methoxynicotinonitrile**, designed for researchers, chemists, and drug development professionals.

## Introduction

### Overview of 6-Chloro-2-methoxynicotinonitrile

**6-Chloro-2-methoxynicotinonitrile** is a niche yet crucial chemical intermediate. Its structure is predicated on a pyridine ring, a foundational scaffold in many pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of three

distinct functional groups—chloro, methoxy, and cyano—imparts a specific electronic and steric profile, enabling its use in the synthesis of targeted and complex molecular architectures.

## Significance in Medicinal Chemistry and Drug Discovery

The utility of halogenated heterocycles in drug design is well-established.<sup>[2]</sup> The chlorine atom in **6-Chloro-2-methoxynicotinonitrile** can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.<sup>[3]</sup> Furthermore, its activation towards nucleophilic substitution allows for the straightforward introduction of various amine, alcohol, or thiol-containing fragments, which is a cornerstone of library synthesis and lead optimization.<sup>[1]</sup>

The methoxy group, a common substituent in drug molecules, can improve metabolic stability and modulate lipophilicity, thereby enhancing pharmacokinetic properties.<sup>[4]</sup> The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for derivatization. This combination of features makes **6-Chloro-2-methoxynicotinonitrile** a sought-after precursor for developing novel therapeutics, particularly in areas like kinase inhibition for oncology.<sup>[3][5]</sup>

## Molecular Structure and Identification

The unambiguous identification of **6-Chloro-2-methoxynicotinonitrile** is critical for its application in regulated research environments. The following table summarizes its key identifiers.

Identifier	Value	Source
IUPAC Name	6-chloro-2-methoxypyridine-3-carbonitrile	<a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub> O	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	168.58 g/mol	<a href="#">[7]</a>
Monoisotopic Mass	168.00903 Da	<a href="#">[6]</a>
InChIKey	BXDPLINBPHQTHU-UHFFFAOYSA-N	<a href="#">[6]</a>
SMILES	COc1=C(C=CC(=N1)Cl)C#N	<a href="#">[6]</a>
CAS Number	Not explicitly available in search results	

Chemical Structure:

Caption: 2D Structure of **6-Chloro-2-methoxynicotinonitrile**.

## Core Physicochemical Properties

Quantitative physicochemical data informs formulation, reaction setup, and pharmacokinetic modeling. While experimental data for this specific molecule is sparse in public literature, reliable predictions and inferences from its structure provide valuable guidance.

Property	Value / Expected Behavior	Rationale / Source
Physical State	White to off-white crystalline solid	Based on analogous substituted pyridines. <a href="#">[8]</a>
Melting Point	Data not available. Expected to be >100 °C.	Aromatic, polar structure suggests a relatively high melting point.
Boiling Point	Data not available.	Expected to be high, likely with decomposition.
XlogP (Predicted)	1.8	Suggests moderate lipophilicity, balancing aqueous and lipid solubility. <a href="#">[6]</a>
Solubility	Soluble in common organic solvents (DMSO, DMF, CH <sub>2</sub> Cl <sub>2</sub> , CHCl <sub>3</sub> , Ethyl Acetate, Methanol). Poorly soluble in water.	The combination of a polar pyridine core and non-polar substituents supports this profile.

## Spectroscopic Profile and Analytical Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. The following sections detail the expected spectral characteristics.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

- Predicted <sup>1</sup>H NMR Spectrum (500 MHz, CDCl<sub>3</sub>):
  - $\delta$  ~ 4.0-4.1 ppm (singlet, 3H): This signal corresponds to the methoxy (-OCH<sub>3</sub>) protons. Their chemical shift is influenced by the deshielding effect of the attached oxygen atom.[\[9\]](#)
  - $\delta$  ~ 7.0-7.2 ppm (doublet, 1H): This signal is attributed to the proton at the C5 position. It will appear as a doublet due to coupling with the proton at C4.

- $\delta \sim 7.8\text{-}8.0$  ppm (doublet, 1H): This signal corresponds to the proton at the C4 position, appearing as a doublet due to coupling with the C5 proton. Its downfield shift is due to the anisotropic effect of the adjacent nitrile group.
- Predicted  $^{13}\text{C}$  NMR Spectrum (125 MHz,  $\text{CDCl}_3$ ):
  - $\delta \sim 55$  ppm: Methoxy carbon (-OCH<sub>3</sub>).
  - $\delta \sim 115$  ppm: Nitrile carbon (-C≡N).
  - $\delta \sim 110\text{-}150$  ppm: Aromatic carbons of the pyridine ring. The carbon bearing the nitrile group (C3) will be significantly shielded, while carbons attached to electronegative atoms (C2, C6) will be deshielded.
- Sample Preparation: Accurately weigh 5-10 mg of **6-Chloro-2-methoxynicotinonitrile** into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or DMSO-d<sub>6</sub>) containing a known amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required to ensure high-quality spectra.
- Instrument Setup: Insert the sample into the NMR spectrometer.
- Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
- Acquisition: Acquire the  $^1\text{H}$  spectrum, followed by the  $^{13}\text{C}$  spectrum and any desired 2D experiments (e.g., COSY, HSQC).
- Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Caption: Standard workflow for NMR analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

- Expected Absorption Bands:
  - $\sim 2230\text{-}2250\text{ cm}^{-1}$  (strong, sharp): C≡N (nitrile) stretching vibration. This is a highly characteristic peak.[10]
  - $\sim 3100\text{-}3000\text{ cm}^{-1}$  (weak to medium): Aromatic C-H stretching.
  - $\sim 1600\text{-}1450\text{ cm}^{-1}$  (medium to strong): Aromatic C=C and C=N ring stretching vibrations.
  - $\sim 1250\text{ cm}^{-1}$  (strong): Asymmetric C-O-C (aryl ether) stretching.[11]
  - $\sim 800\text{-}700\text{ cm}^{-1}$  (medium): C-Cl stretching vibration.
- Preparation: Gently grind 1-2 mg of the sample with  $\sim 100$  mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle. The goal is a fine, homogeneous powder.
- Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.
- Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems.

- Expected Absorption: The substituted pyridine ring constitutes a conjugated chromophore. The molecule is expected to exhibit strong absorption in the UV region due to  $\pi \rightarrow \pi^*$  electronic transitions. The presence of the electron-donating  $-\text{OCH}_3$  group and electron-withdrawing  $-\text{CN}$  and  $-\text{Cl}$  groups will likely cause a bathochromic (red) shift of the absorption maximum ( $\lambda_{\text{max}}$ ) compared to unsubstituted pyridine, pushing it towards 250-300 nm.[12]

The compound is expected to be colorless as its absorption does not extend into the visible region.[13]

- **Solution Preparation:** Prepare a dilute solution of the compound (~10-5 M) in a UV-transparent solvent (e.g., methanol or acetonitrile).
- **Blanking:** Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
- **Measurement:** Replace the blank cuvette with a matched cuvette containing the sample solution and scan across the desired wavelength range (e.g., 200-400 nm).

## Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.

- **Expected m/z Values (HRMS):**

Adduct	Formula	Predicted m/z
$[\text{M}+\text{H}]^+$	$[\text{C}_7\text{H}_6\text{ClN}_2\text{O}]^+$	<b>169.0163</b>
$[\text{M}+\text{Na}]^+$	$[\text{C}_7\text{H}_5\text{ClN}_2\text{NaO}]^+$	190.9982
$[\text{M}+\text{K}]^+$	$[\text{C}_7\text{H}_5\text{ClKN}_2\text{O}]^+$	206.9722

Data predicted by PubChem.[6]



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Caption: Typical LC-MS workflow for purity and MW analysis.

# Chemical Reactivity and Synthetic Utility

## Key Reactivity Hotspots

The primary site of reactivity is the carbon atom bearing the chlorine. The chlorine at the 6-position (para to the ring nitrogen) is highly activated towards Nucleophilic Aromatic Substitution (SNAr).<sup>[1]</sup> This is due to the ability of the electron-withdrawing pyridine nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex. This allows the chlorine to be readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), making it an excellent precursor for generating diverse compound libraries.

## Proposed Synthetic Pathway

A plausible synthesis of **6-Chloro-2-methoxynicotinonitrile** can be envisioned starting from the commercially available 2,6-dichloronicotinonitrile.

Caption: Proposed synthesis via selective nucleophilic substitution.

Causality of Experimental Choice: The reaction involves the selective substitution of one chlorine atom. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the one at the 6-position in such systems. By using a controlled amount of sodium methoxide (1 equivalent) at ambient or slightly elevated temperatures, it is possible to achieve regioselective substitution to favor the formation of the desired 2-methoxy product.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **6-Chloro-2-methoxynicotinonitrile** was not found, data from structurally related compounds like 6-Chloro-2-methylnicotinonitrile suggest the following precautions.<sup>[14]</sup>

- Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.<sup>[14]</sup>
- Precautionary Measures:
  - Handle only in a well-ventilated area, preferably in a chemical fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a cool, dry place.

Disclaimer: This information is for guidance only. Always consult the specific, supplier-provided Safety Data Sheet (SDS) before handling this chemical.

## Conclusion

**6-Chloro-2-methoxynicotinonitrile** is a chemical intermediate of significant strategic importance. Its well-defined physicochemical and spectroscopic properties, combined with its predictable and versatile reactivity, make it an invaluable tool for medicinal chemists. The activated chlorine atom provides a reliable anchor point for synthetic elaboration, enabling the efficient construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties, as outlined in this guide, is fundamental to leveraging its full potential in the research and development pipeline.

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